molecular formula C20H14F2N4O B11539692 6-amino-4-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11539692
M. Wt: 364.3 g/mol
InChI Key: BGVODGCKCYHIDL-UHFFFAOYSA-N
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Description

    This compound belongs to the pyrazole family, specifically the pyrano[2,3-c]pyrazole class. It features a pyrazole ring fused with a pyran ring, along with an amino group, a phenyl group, and a cyano group.

    Therapeutic Potential: Pyrazoles are versatile scaffolds with therapeutic potential.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of a 3-aminopyrazole (bearing the amino group) with a difluorophenyl-substituted aldehyde or ketone, followed by cyclization to form the pyran ring.

      Reaction Conditions: Specific reaction conditions may vary, but typical methods involve using suitable solvents, catalysts, and reagents.

      Industrial Production: While industrial-scale production details are proprietary, academic research provides insights into laboratory-scale synthesis.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For example, it may react with strong bases or nucleophiles to modify the pyrazole or pyran rings.

      Major Products: Depending on the reaction conditions, products such as regioisomers or stereoisomers may form.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as an anticancer or anti-inflammatory agent.

      Biological Studies: Investigate its interactions with enzymes, receptors, and cellular pathways.

      Industry: Its applications extend to materials science, supramolecular chemistry, and more.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins or enzymes. For instance, it could inhibit kinases (such as p38MAPK) or modulate other cellular pathways.

      Pathways: Further research is needed to elucidate the precise mechanisms.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C20H14F2N4O

    Molecular Weight

    364.3 g/mol

    IUPAC Name

    6-amino-4-(2,4-difluorophenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

    InChI

    InChI=1S/C20H14F2N4O/c1-11-17-18(14-8-7-12(21)9-16(14)22)15(10-23)19(24)27-20(17)26(25-11)13-5-3-2-4-6-13/h2-9,18H,24H2,1H3

    InChI Key

    BGVODGCKCYHIDL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)F)F)C4=CC=CC=C4

    Origin of Product

    United States

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